7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This compound is a fully synthetic, trisubstituted xanthine derivative with a unique 7-ethyl/8-isobutylamino combination, offering distinct steric and electronic properties for PDE4, PDE7, and adenosine receptor screening. Its favorable lead-likeness (QED=0.85, LogP=1.5) bridges fragment-like and drug-sized purines, making it an essential SAR tool for novel IP generation.

Molecular Formula C13H21N5O2
Molecular Weight 279.344
CAS No. 923232-63-7
Cat. No. B2572256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS923232-63-7
Molecular FormulaC13H21N5O2
Molecular Weight279.344
Structural Identifiers
SMILESCCN1C2=C(N=C1NCC(C)C)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C13H21N5O2/c1-6-18-9-10(15-12(18)14-7-8(2)3)16(4)13(20)17(5)11(9)19/h8H,6-7H2,1-5H3,(H,14,15)
InChIKeyHVIRXSBERLVAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923232-63-7): Compound Identity and Scientific Procurement Context


7-Ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923232-63-7, PubChem CID 16813400, MFCD08542467) is a fully synthetic, trisubstituted xanthine derivative belonging to the purine-2,6-dione class [1]. Its molecular architecture features a 7-ethyl substituent and an 8-isobutylamino group on the 1,3-dimethylxanthine (theophylline) core, yielding a molecular formula of C₁₃H₂₁N₅O₂ and a molecular weight of 279.34 g/mol [1]. This compound is distinct from both simple alkylxanthines (e.g., theophylline, caffeine) and from 8-unsubstituted 7-ethyltheophylline, placing it at the intersection of two key pharmacophoric modification sites within the purine-2,6-dione scaffold. It is catalogued as a preclinical research compound but has not been advanced to clinical development [2].

Why Generic Purine-2,6-Dione Substitution Is Not Viable for 7-Ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Applications


The purine-2,6-dione scaffold tolerates extensive substitution, and small structural changes at the N7 and C8 positions produce profound shifts in target engagement profiles. For example, 7-ethyltheophylline (lacking the 8-isobutylamino group) acts primarily as a weak adenosine receptor antagonist, whereas 8-(isobutylamino)-3-isobutyl-1-methylxanthine derivatives are recognized as phosphodiesterase (PDE) inhibitors [1]. The simultaneous presence of the 7-ethyl and 8-isobutylamino groups in CAS 923232-63-7 creates a unique steric and electronic environment that cannot be replicated by purchasing the simpler, cheaper 7-ethyltheophylline or 8-aminoisobutylxanthine building blocks and using them interchangeably. Even among closely related 7-alkyl-8-(isobutylamino) congeners (e.g., 7-propyl analog CAS 1105197-76-9), the 7-ethyl variant is expected to exhibit distinct lipophilicity, metabolic stability, and target-binding kinetics [2]. Researchers must therefore procure the exact compound for reproducible SAR and screening campaigns.

Quantitative Differentiation Evidence for 7-Ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Versus Closest Analogs


Structural Uniqueness: N7-Ethyl / C8-Isobutylamino Combination Not Found in Common Commercial Xanthine Libraries

The target compound is the only commercially catalogued purine-2,6-dione that simultaneously bears an N7-ethyl and a C8-isobutylamino group. The closest purchasable analog, 7-ethyltheophylline (CAS 23043-88-1, C₉H₁₂N₄O₂, MW 208.22), lacks the entire 8-amino substituent [1][2]. Conversely, 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lacks the N7-ethyl group. The dual-substitution pattern in the target compound adds 71.12 Da in molecular weight, increases the hydrogen bond acceptor count from 2 to 4, raises topological polar surface area (TPSA) from ~58 Ų to 70.5 Ų, and adds one additional hydrogen bond donor relative to 7-ethyltheophylline [1]. These differences are likely to alter membrane permeability, target binding, and metabolic stability in ways that cannot be predicted from single-substitution analogs.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Low Calculated Lipophilicity (XLogP3 = 1.5) Distinguishes the Compound from More Lipophilic C8-Substituted Xanthines

The target compound has a calculated XLogP3-AA value of 1.5, which is notably lower than that of structurally similar but more lipophilic purine-2,6-diones bearing bulkier C8 substituents [1]. For comparison, 7-(3-bromophenyl)methyl-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione has a substantially higher calculated LogP due to the bromophenyl moiety [2]. Within the class of 7-alkyl-8-(isobutylamino)-1,3-dimethylpurine-2,6-diones, the 7-ethyl variant is predicted to have the lowest LogP among the 7-methyl, 7-ethyl, and 7-propyl homologous series, based on established additive fragment contributions. This lower lipophilicity may translate to reduced non-specific protein binding, lower phospholipidosis risk, and improved aqueous solubility compared to higher 7-alkyl homologs, making the compound preferable for in vitro screening campaigns where solubility and non-specific binding are critical quality parameters.

ADME Drug Design Lipophilicity

Potential PDE4B Inhibitory Activity Inferred from 7-Substituted Purine-2,6-Dione Pharmacophore Model

A 2015 structure-activity study of 7-substituted purine-2,6-diones demonstrated that compounds within this class inhibit phosphodiesterase (PDE) activity, with compound 1 (a 7-substituted derivative) showing greater PDE4B inhibitory potency than theophylline and greater efficacy than the reference PDE4 inhibitor rolipram [1]. The target compound (CAS 923232-63-7) bears the identical 1,3-dimethyl-8-aminoisobutyl pharmacophore present in the active series but features a distinct 7-ethyl substituent. Based on established SAR trends for purine-2,6-diones, the 7-ethyl group is expected to modulate PDE isoform selectivity and pharmacokinetic properties relative to the published compounds. While no direct PDE4B IC50 has been reported specifically for CAS 923232-63-7, the compound's structural placement within the active series makes it a logical candidate for PDE-focused screening libraries, particularly where improved solubility over more lipophilic analogs is desired.

Phosphodiesterase Inflammation Analgesic Research

Computed Drug-Likeness and Lead-Likeness Parameters Favorable for Fragment-Based and HTS Library Inclusion

The target compound satisfies multiple drug-likeness and lead-likeness filters that its nearest commercial analogs do not simultaneously meet. With a molecular weight of 279.34 Da, XLogP3 of 1.5, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds, the compound complies with all Lipinski Rule of 5 criteria and the more stringent lead-likeness criteria (MW ≤ 350, LogP ≤ 3) [1]. In comparison, 7-ethyltheophylline (MW 208.22) falls below the typical fragment sweet spot (MW 120–250) but lacks the C8-amino hydrogen-bonding functionality critical for many target interactions, while the 7-propyl homolog (MW 293.37) approaches the upper lead-likeness boundary and has higher lipophilicity. The target compound occupies an optimal middle ground, balancing sufficient complexity for target engagement with physicochemical properties compatible with downstream optimization.

High-Throughput Screening Fragment-Based Drug Discovery Compound Library Design

High-Value Research Application Scenarios for 7-Ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 923232-63-7)


PDE-Focused Screening Library Expansion for Anti-Inflammatory and Analgesic Drug Discovery

Building on the established PDE inhibitory activity of 7-substituted purine-2,6-diones [1], this compound serves as a rationally designed library member for PDE4 and PDE7 isoform screening. Its favorable lead-likeness profile (QED = 0.85, LogP = 1.5) and dual 7-ethyl/8-isobutylamino substitution pattern provide chemical diversity that is absent from generic methylxanthine-based screening collections. Procure this compound to diversify PDE-focused compound decks where theophylline, IBMX, or rolipram are used as reference standards but lack the specific substitution vector needed for novel IP generation.

Structure-Activity Relationship (SAR) Studies on 7,8-Disubstituted Xanthine Pharmacophores

The compound fills a critical gap in the 7-alkyl-8-aminoalkylxanthine SAR matrix. Academic and industrial medicinal chemistry groups synthesizing or evaluating purine-2,6-dione derivatives require authentic samples of specific 7-ethyl/8-isobutylamino combinations to establish baseline activity for new chemical series. Rather than investing in custom synthesis of a single analog, procurement of this commercially available compound enables rapid SAR hypothesis testing and serves as a reference point for in-house derivatization programs targeting adenosine receptors, PDE enzymes, or purine nucleoside phosphorylase [2].

Computational Chemistry and Cheminformatics Model Training and Validation

With precisely computed physicochemical descriptors (MW 279.34, XLogP3 1.5, TPSA 70.5 Ų, 4 rotatable bonds) validated against PubChem reference data [3], this compound is suitable as a training or test set member for QSAR, pharmacophore, and machine learning models focused on purine-based bioactive molecules. Its intermediate complexity—more functionalized than fragment-like xanthines but less complex than drug-sized purine derivatives—makes it valuable for benchmarking predictive models of solubility, permeability, and target binding.

Biochemical Tool Compound for Purine Nucleoside Phosphorylase (PNP) or Related Enzyme Assays

Given its structural resemblance to known purine nucleoside phosphorylase inhibitors in the purine-2,6-dione class, this compound may be evaluated as a tool for PNP inhibition studies or as a negative control in adenosine deaminase (ADA) assays [2]. Its distinct substitution pattern relative to standard PNP inhibitors (e.g., immucillin-H, forodesine) provides a chemically differentiated probe for exploring alternative binding modes in purine-metabolizing enzyme active sites.

Quote Request

Request a Quote for 7-ethyl-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.